molecular formula C10H13ClO B2541041 1-(3-chloro-4-methylphenyl)propan-1-ol CAS No. 1270583-39-5

1-(3-chloro-4-methylphenyl)propan-1-ol

Cat. No.: B2541041
CAS No.: 1270583-39-5
M. Wt: 184.66
InChI Key: JDCBPKBQQOGYJA-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13ClO It is a secondary alcohol derivative characterized by the presence of a chloro and methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-chloro-4-methylphenyl)propan-1-ol can be synthesized through the reduction of 1-(3-chloro-4-methylphenyl)propan-1-one. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-chloro-4-methylphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The presence of the chloro and methyl groups on the phenyl ring can influence its binding affinity and specificity towards different enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)propan-1-ol: Similar structure but lacks the chloro group.

    1-(3-chloro-4-methoxyphenyl)propan-1-ol: Contains a methoxy group instead of a methyl group.

    1-(3-chloro-4-methylphenyl)propan-1-one: The ketone analog of the compound.

Uniqueness

1-(3-chloro-4-methylphenyl)propan-1-ol is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCBPKBQQOGYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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